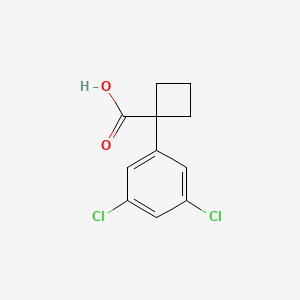
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid is a research chemical compound . It has a molecular formula of C11H10Cl2O2 .
Molecular Structure Analysis
The InChI code for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a similar compound, is 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) . This provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a similar compound, is solid. It should be stored sealed in dry conditions at room temperature .Scientific Research Applications
Organic Synthesis Techniques
Studies have developed methods for synthesizing cyclobutanecarboxylic acid derivatives, demonstrating their importance in organic synthesis. For example, Lampman and Aumiller (2003) described the decarboxylation and halogenation of cyclobutanecarboxylic acids, a process that could be relevant for modifications of compounds like 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid (Lampman & Aumiller, 2003). Similarly, Heisig and Stodola (2003) reported on the alkylation, cyclization, and decarboxylation processes for producing cyclobutanedicarboxylic acid and its derivatives (Heisig & Stodola, 2003).
Advanced Materials and Chemical Properties
Research into cyclobutane derivatives has also extended into materials science and the study of chemical properties. For instance, the work by Renuka et al. (2017) on the crystal structure of a cyclobutane compound with dichlorophenyl and furan-2-ylmethanone substituents highlights the structural analysis and potential applications of cyclobutane derivatives in material science and crystal engineering (Renuka et al., 2017).
Novel Synthetic Routes and Applications
Innovative synthetic approaches to cyclobutanecarboxylic acid derivatives indicate their versatile applications in pharmaceuticals and organic chemistry. Kabalka et al. (2002) synthesized a cyclobutanecarboxylic acid derivative as a potential agent for boron neutron capture therapy, showcasing the therapeutic applications of these compounds (Kabalka et al., 2002). Additionally, Song et al. (2010) investigated the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, demonstrating their potential in polymer chemistry (Song et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dichlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFWQFPCMJDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



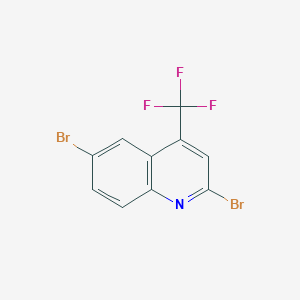
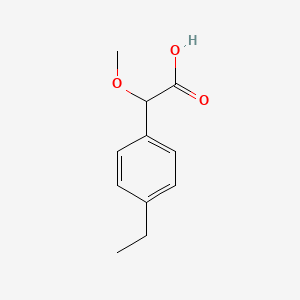
![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
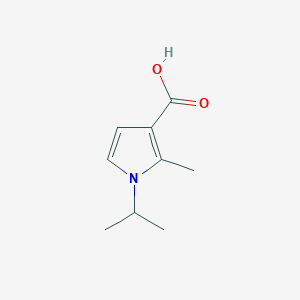
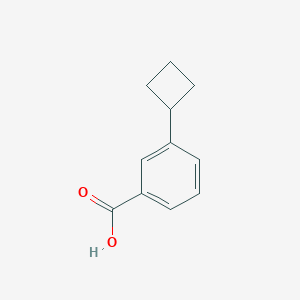
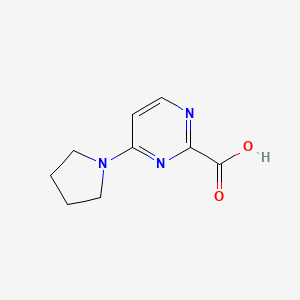
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
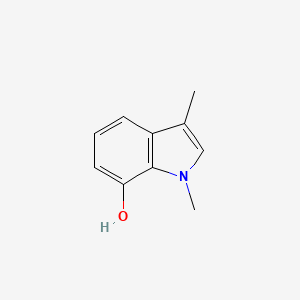
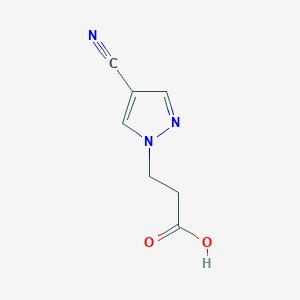
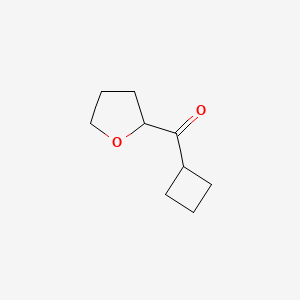
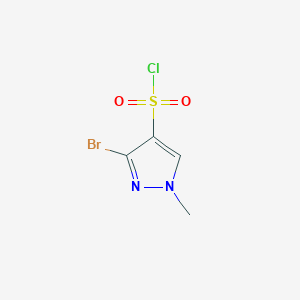
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
